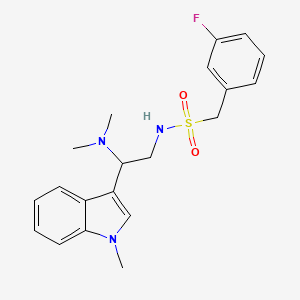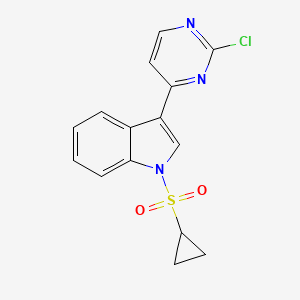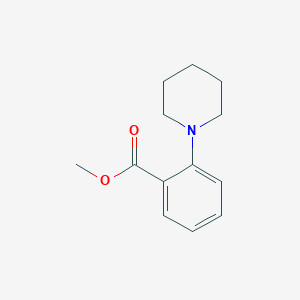
2-(4-Cyclobutylpiperazin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 2-(4-Cyclobutylpiperazin-1-yl)pyrazine, there are general methods for synthesizing pyrazine derivatives. For instance, pyrazine derivatives can be formed via the optimized reaction of various sugars with ammonium hydroxide and amino acids at high temperature . Another method involves the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine .Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions. For instance, pyrazines containing alkyl substituents such as methyl, ethyl, isopropyl, and butyl can be formed via the optimized reaction of various sugars with ammonium hydroxide and amino acids at high temperature . Another method involves condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Scientific Research Applications
Metal Complex Synthesis and Electrochemical Properties
Pyrazine derivatives are key components in the synthesis of metal complexes. For instance, iron(II) and cobalt(II) complexes with pyrazine-based ligands have been synthesized, showcasing variations in spin states and electrochemical properties. These complexes exhibit different behaviors in terms of oxidation and reduction, correlated with the nitrogen content of the ligands, impacting their potential applications in catalysis and material science (Cook, Tuna, & Halcrow, 2013).
Antimicrobial Applications
Pyrazine derivatives have shown significant antimicrobial properties. A facile iodine(III)-mediated synthesis approach has led to the development of triazolo[4,3-a]pyridines with potent antimicrobial activities (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011). Another study on pyrazine-based DNA binders, specifically chlorohydrazinopyrazine derivatives, not only highlighted their high affinity to DNA but also confirmed their non-toxic nature toward human cells, suggesting their applicability in clinical uses (Mech-Warda et al., 2022).
Anticonvulsant and Antitumor Activities
Novel 2-pyrazoline derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing appreciable activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests (Bhandari, Tripathi, & Saraf, 2013). Furthermore, NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have been synthesized and evaluated for antitumor activity, revealing some compounds with remarkable activity against various cancer cell lines (Montoya et al., 2014).
Supramolecular Chemistry
Pyrazine derivatives play a crucial role in supramolecular chemistry, where their ability to form specific synthons with carboxylic acids and other heterocycles leads to the construction of complex molecular architectures. This capability is crucial for crystal engineering strategies aiming at developing new materials with tailored properties (Vishweshwar, Nangia, & Lynch, 2002).
Color Tuning in Iridium Complexes
The synthesis and characterization of cyclometalated bis(phenylpyridine)iridium(III) complexes with pyrazine-based tetrazolate ligands have demonstrated the essential role of the ancillary ligand in color tuning, showcasing their potential applications in organic light-emitting devices (OLEDs) and other photophysical applications (Stagni et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the metabolism or replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have potent anti-tubercular effects .
properties
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-11(3-1)15-6-8-16(9-7-15)12-10-13-4-5-14-12/h4-5,10-11H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQPRZBRNNGFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Hydroxypropyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B2811962.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2811963.png)

![ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2811967.png)
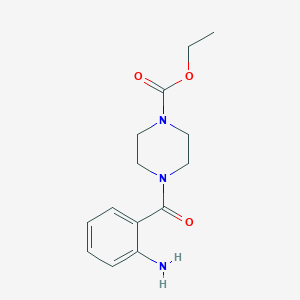
![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)
![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)
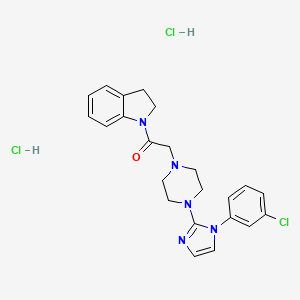
![2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2811975.png)
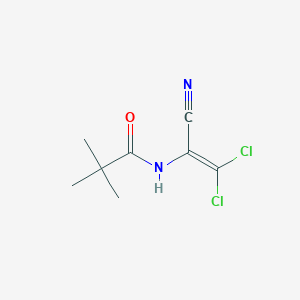
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2811978.png)
